molecular formula C25H29BrF3N5O B1665808 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine CAS No. 509145-82-8

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine

Cat. No.: B1665808
CAS No.: 509145-82-8
M. Wt: 552.4 g/mol
InChI Key: FWKVXHBRMCTKHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate aniline derivatives and formamide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a palladium-catalyzed cross-coupling reaction.

    Final Modifications: The final steps involve methylation and purification to obtain the free base form of ATC-0065.

Chemical Reactions Analysis

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine exerts its effects by antagonizing the melanin-concentrating hormone receptor 1 (MCH1). This receptor is involved in the regulation of food consumption and energy homeostasis. By blocking MCH1, this compound inhibits the binding of melanin-concentrating hormone, leading to reduced anxiety and depression-like behaviors in preclinical models. The compound also shows affinity for 5-HT1A and 5-HT2B receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine is unique due to its high selectivity and potency for MCH1 receptors. Similar compounds include:

Properties

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKVXHBRMCTKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108171
Record name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509145-82-8
Record name ATC-0065 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509145828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATC-0065 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y778RDH3Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Reactant of Route 3
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Reactant of Route 4
Reactant of Route 4
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Reactant of Route 5
Reactant of Route 5
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Reactant of Route 6
Reactant of Route 6
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine

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